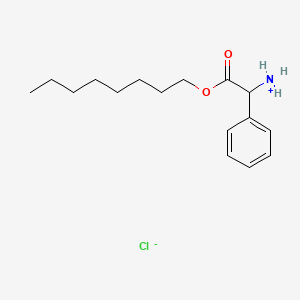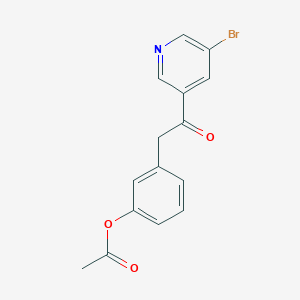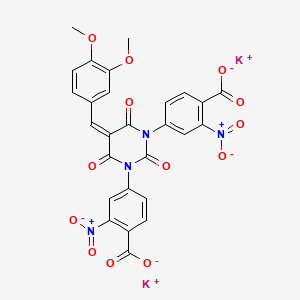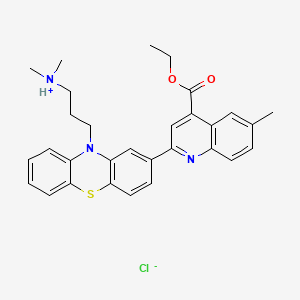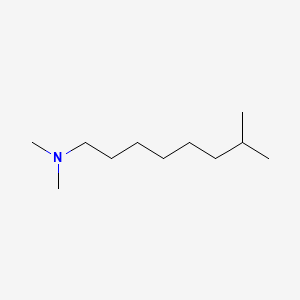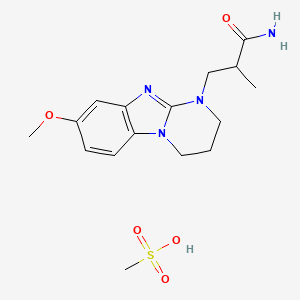
Pyrimido(1,2-a)benzimidazole-1-propionamide, 1,2,3,4-tetrahydro-8-methoxy-alpha-methyl-, methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimido(1,2-a)benzimidazole-1-propionamide, 1,2,3,4-tetrahydro-8-methoxy-alpha-methyl-, methanesulfonate is a complex heterocyclic compound. It belongs to the class of pyrimido[1,2-a]benzimidazoles, which are known for their diverse biological activities and potential therapeutic applications . This compound is of significant interest in medicinal chemistry due to its unique structural features and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrimido[1,2-a]benzimidazoles typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents . One efficient method for synthesizing these compounds is through a one-pot three-component reaction using a nanoporous catalyst such as ZnO@SO3H@Tropine . This method offers high yields, short reaction times, and the catalyst can be reused multiple times without loss of activity .
Industrial Production Methods: Industrial production of pyrimido[1,2-a]benzimidazoles often involves heating under reflux in pyridine to form the desired product . The use of enamino ketones as building blocks has also shown great potential in creating these compounds . These methods are scalable and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Pyrimido[1,2-a]benzimidazoles undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of pyrimido[1,2-a]benzimidazoles include molecular oxygen, which acts as a green oxidant in dehydrogenation-aromatization processes . Other reagents such as enamino ketones and bifunctional synthetic equivalents are also frequently used .
Major Products Formed: The major products formed from these reactions are typically derivatives of pyrimido[1,2-a]benzimidazoles with enhanced biological activity . These derivatives are of great interest in medicinal chemistry for their potential therapeutic applications.
Scientific Research Applications
Pyrimido[1,2-a]benzimidazoles have a wide range of scientific research applications. They are studied for their potential use in treating various diseases due to their diverse biological activities . These compounds have shown promise as inhibitors of oncoproteins, making them potential candidates for cancer therapy . Additionally, they are being explored for their antiviral properties, with some derivatives showing efficacy against viruses such as influenza and COVID-19 .
Mechanism of Action
The mechanism of action of pyrimido[1,2-a]benzimidazoles involves their interaction with specific molecular targets and pathways . These compounds can inhibit the activity of certain enzymes and proteins, leading to their therapeutic effects. For example, some derivatives have been shown to inhibit oncoproteins, which are involved in the development and progression of cancer .
Comparison with Similar Compounds
Pyrimido[1,2-a]benzimidazoles are unique due to their structural features and diverse biological activities. Similar compounds include other nitrogen-containing heterocycles such as azoloazines and benzimidazole derivatives . These compounds share some structural similarities but differ in their specific biological activities and therapeutic applications. For example, azoloazines are known for their antiviral properties, while benzimidazole derivatives are widely used in various therapeutic areas .
Conclusion
Pyrimido(1,2-a)benzimidazole-1-propionamide, 1,2,3,4-tetrahydro-8-methoxy-alpha-methyl-, methanesulfonate is a compound of significant interest in medicinal chemistry. Its unique structural features and diverse biological activities make it a promising candidate for various therapeutic applications. Further research is needed to fully explore its potential and develop new derivatives with enhanced properties.
Properties
CAS No. |
79513-52-3 |
|---|---|
Molecular Formula |
C16H24N4O5S |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
methanesulfonic acid;3-(8-methoxy-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-1-yl)-2-methylpropanamide |
InChI |
InChI=1S/C15H20N4O2.CH4O3S/c1-10(14(16)20)9-18-6-3-7-19-13-5-4-11(21-2)8-12(13)17-15(18)19;1-5(2,3)4/h4-5,8,10H,3,6-7,9H2,1-2H3,(H2,16,20);1H3,(H,2,3,4) |
InChI Key |
ADIKEWPSEUFWJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCCN2C1=NC3=C2C=CC(=C3)OC)C(=O)N.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


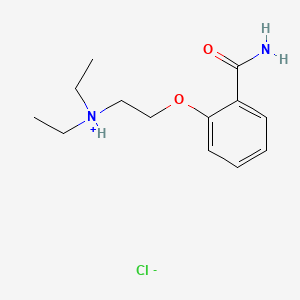
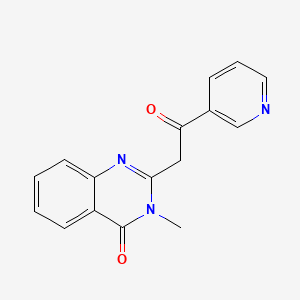
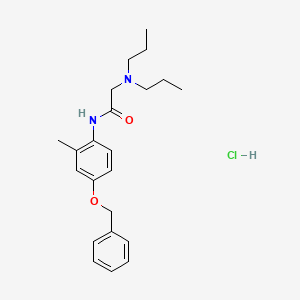
![2-[4-[4-benzamido-5-(dipropylamino)-5-oxopentanoyl]piperazin-1-ium-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;2-hydroxy-2-oxoacetate](/img/structure/B13766771.png)

